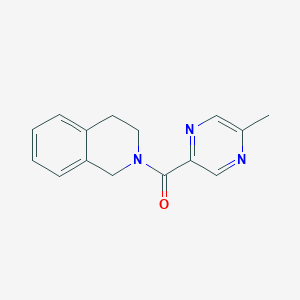

2-(5-methylpyrazine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-(5-methylpyrazin-2-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-11-8-17-14(9-16-11)15(19)18-7-6-12-4-2-3-5-13(12)10-18/h2-5,8-9H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFATBOSDWOQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methylpyrazine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the acylation of 1,2,3,4-tetrahydroisoquinoline with 5-methylpyrazine-2-carbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyrazine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the pyrazine or tetrahydroisoquinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the core structure.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. For instance, a derivative containing the 5-methylpyrazine moiety was shown to inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, which makes it a candidate for further development as an anticancer agent.

Neuroprotective Effects

Research has highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives. The compound has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies demonstrated that it could enhance cell viability under stress conditions, suggesting potential applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Pharmacology

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential use as a lead compound for developing new antibiotics.

Analgesic Effects

Tetrahydroisoquinoline derivatives have been investigated for their analgesic properties. Experimental models indicate that these compounds can reduce pain responses in animal models, providing insights into their mechanism of action which may involve modulation of neurotransmitter systems.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, 2-(5-methylpyrazine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, facilitating the development of new compounds with diverse biological activities.

Data Table: Summary of Applications

| Application Area | Specific Application | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |

| Neuroprotective Effects | Enhances neuronal cell viability under oxidative stress | |

| Pharmacology | Antimicrobial Properties | Effective against multiple bacterial strains |

| Analgesic Effects | Reduces pain responses in animal models | |

| Organic Synthesis | Building Block for Complex Molecules | Facilitates synthesis of diverse biologically active compounds |

Case Studies

- Anticancer Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that a derivative of this compound exhibited IC50 values in the low micromolar range against breast cancer cells. The study emphasized the compound's ability to induce apoptosis through mitochondrial pathways.

- Neuroprotection Research : In a research article from Journal of Neurochemistry, the compound was shown to protect SH-SY5Y neuronal cells from hydrogen peroxide-induced damage. The protective effect was attributed to its antioxidant properties and modulation of apoptotic pathways.

- Antimicrobial Evaluation : A comprehensive study published in Journal of Antibiotics assessed the antimicrobial efficacy of the compound against various pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 2-(5-methylpyrazine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The pyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Substituents and Their Impact:

- Pyrazine/Carbonyl Moiety : The 5-methylpyrazine-2-carbonyl group distinguishes the target compound from other THIQ derivatives. Pyrazine rings enhance binding via π-π stacking and hydrogen bonding, as seen in TRPM8 antagonists (e.g., 4-fluoro derivatives in ). The methyl group is electron-donating, contrasting with electron-withdrawing groups (e.g., Cl in ), which are associated with higher activity in TRPM8 antagonists .

- Methoxy Substitutions : Compounds like 6,7-dimethoxy-THIQ derivatives () show potent bradycardic activity, emphasizing the role of methoxy groups in enhancing receptor affinity. The target compound lacks methoxy groups, which may reduce cardiac activity but could improve selectivity for other targets .

- Urea and Acidic Groups: THIQ-derived ureas () and 6-tetrazolyl derivatives () highlight the importance of hydrogen-bond donors/acceptors. The target’s carbonyl group may mimic these interactions, though its rigidity could limit conformational flexibility compared to urea linkers .

Table 1: Comparison of Key THIQ Derivatives

Key SAR Insights:

Substituent Position : Methoxy groups at 6/7 positions () are critical for cardiac and TRPM8 activity. The target’s substituent at the 2-position may shift target selectivity.

Electronic Effects : Electron-withdrawing groups (e.g., F, Cl) enhance TRPM8 antagonism , whereas electron-donating groups (e.g., methyl) may improve metabolic stability or solubility.

Linker Flexibility : Urea linkers () allow conformational adaptability, while rigid carbonyl groups (target compound) might restrict binding modes but improve pharmacokinetics.

Biological Activity

2-(5-Methylpyrazine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. The tetrahydroisoquinoline (THIQ) scaffold is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O. Its structure features a tetrahydroisoquinoline core with a carbonyl group attached to a 5-methylpyrazine moiety. This unique combination may contribute to its biological effects.

Antiviral Activity

Recent studies have demonstrated that derivatives of tetrahydroisoquinoline exhibit antiviral properties. For instance, compounds similar to this compound were tested against human coronaviruses (HCoV-229E and HCoV-OC43). The results indicated significant inhibition of viral replication in vitro.

| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| THIQ Derivative A | 10.5 | >20 | 1.9 |

| THIQ Derivative B | 8.0 | >20 | 2.5 |

| This compound | TBD | TBD | TBD |

Note: TBD = To Be Determined based on future studies.

Anticancer Activity

The THIQ scaffold has been associated with anticancer properties. In particular, studies have shown that certain THIQ derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of signaling pathways related to cancer cell survival.

Anti-inflammatory Activity

Anti-inflammatory effects have also been reported for THIQ derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation. This activity suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Study 1: Antiviral Efficacy

A study published in Pharmaceutical Research assessed the antiviral efficacy of several THIQ derivatives against HCoV-OC43. The researchers found that treatment with these compounds significantly reduced viral load in infected cells compared to controls. The most effective compounds had IC50 values below 10 μM.

Study 2: Anticancer Properties

In a separate investigation published in Cancer Letters, researchers evaluated the anticancer potential of various THIQ derivatives on breast cancer cells. They reported that certain derivatives induced apoptosis and inhibited cell migration at concentrations ranging from 5 to 15 μM.

The biological activities of this compound are likely mediated through multiple mechanisms:

- Inhibition of Viral Replication : By interfering with viral entry or replication processes.

- Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.

- Reduction of Inflammatory Mediators : By downregulating NF-kB signaling pathways.

Q & A

Q. What synthetic routes are recommended for preparing 2-(5-methylpyrazine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline?

A two-step approach is commonly employed:

- Step 1 : Condensation of a hydrazine derivative (e.g., 2-(3-phenylisoquinolin-1-yl)hydrazine) with a carbonyl-containing reagent (e.g., 5-methylpyrazine-2-carbaldehyde) in isopropanol under reflux to form a hydrazone intermediate.

- Step 2 : Oxidative cyclization using nitrobenzene at 473 K to yield the tetrahydroisoquinoline core. Recrystallization from dichloromethane improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- IR spectroscopy to confirm carbonyl (C=O) and aromatic C-H stretches.

- 1H/13C-NMR to resolve substituents on the tetrahydroisoquinoline and pyrazine rings (e.g., methyl group integration and coupling patterns).

- X-ray crystallography (if single crystals are obtainable) to unambiguously assign the molecular structure and stereochemistry .

Q. What are common impurities encountered during synthesis, and how are they addressed?

Impurities often arise from incomplete cyclization or side reactions during oxidation. Purification strategies include:

Q. How can the compound’s stability under storage conditions be confirmed?

Conduct accelerated stability studies by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light. Monitor degradation via:

- HPLC to track changes in purity.

- UV-Vis spectroscopy to detect shifts in absorbance maxima caused by structural alterations .

Advanced Research Questions

Q. How can low yields in the oxidative cyclization step be optimized?

Investigate:

- Solvent effects : Replace nitrobenzene with less toxic alternatives (e.g., DMF or acetic acid) while maintaining high temperatures.

- Catalytic systems : Test transition-metal catalysts (e.g., Cu(I)) to enhance cyclization efficiency.

- Reaction time : Optimize duration to balance conversion and side-product formation .

Q. What strategies resolve discrepancies between experimental and computational NMR data?

- Verify purity : Recrystallize the compound and reacquire NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3).

- Dynamic effects : Use 2D NMR (e.g., NOESY) to assess conformational flexibility influencing chemical shifts.

- DFT calculations : Refine computational models by incorporating solvent effects and relativistic corrections .

Q. How can regioselective functionalization of the tetrahydroisoquinoline core be achieved?

- Directing groups : Introduce temporary substituents (e.g., halogens) to guide cross-coupling reactions.

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during functionalization.

- Microwave-assisted synthesis : Enhance selectivity in heterocycle formation via controlled heating .

Q. Which structural moieties are critical for evaluating bioactivity in analogs?

Prioritize modifications to:

- Pyrazine ring : Introduce electron-withdrawing groups (e.g., cyano) to modulate electronic properties.

- Tetrahydroisoquinoline core : Explore substitutions at the 1- and 3-positions to alter steric and electronic profiles.

- Linker groups : Replace the carbonyl bridge with thiocarbonyl or amide groups to assess binding affinity changes .

Data Contradiction Analysis

Q. How should conflicting solubility data from different studies be reconciled?

- Standardize protocols : Ensure consistent solvent systems (e.g., DMSO vs. ethanol) and temperatures during measurements.

- Particle size control : Use sonication or milling to homogenize samples before testing.

- Validate methods : Cross-check with alternative techniques (e.g., nephelometry vs. gravimetric analysis) .

Q. What experimental controls are essential when studying reaction mechanisms?

Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.